molecular formula C8H19NO2S B8751028 N-heptylmethanesulfonamide

N-heptylmethanesulfonamide

Cat. No.: B8751028
M. Wt: 193.31 g/mol
InChI Key: CJVSMKINEHJIAX-UHFFFAOYSA-N
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Description

N-Heptylmethanesulfonamide is a methanesulfonamide derivative characterized by a heptyl group (-C₇H₁₅) attached to the sulfonamide nitrogen. Structurally, it belongs to the class of alkylsulfonamides, where the sulfonyl group (SO₂) is bonded to an amine and an alkyl chain. This compound is hypothesized to exhibit moderate lipophilicity due to the long aliphatic heptyl chain, which may influence its solubility and biological activity.

Properties

Molecular Formula

C8H19NO2S

Molecular Weight

193.31 g/mol

IUPAC Name

N-heptylmethanesulfonamide

InChI

InChI=1S/C8H19NO2S/c1-3-4-5-6-7-8-9-12(2,10)11/h9H,3-8H2,1-2H3

InChI Key

CJVSMKINEHJIAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The heptyl chain in this compound likely enhances lipophilicity compared to aromatic or smaller alkyl substituents, impacting solubility in polar solvents .
  • Hydrogen Bonding : Compounds like N-(4-hydroxyphenyl)benzenesulfonamide exhibit intermolecular hydrogen bonding (N–H⋯O and O–H⋯O), which may stabilize crystal structures .

Physicochemical Properties

  • Solubility : N,N-Dimethylmethanesulfonamide (polar substituents) is expected to be water-soluble, whereas this compound may prefer organic solvents due to its alkyl chain .
  • Thermal Stability : Aromatic sulfonamides (e.g., N-(3-chloro-4-methylphenyl)methanesulfonamide) often exhibit higher melting points (>150°C) compared to alkyl derivatives due to π-π stacking .

Spectroscopic Data

While specific data for this compound is unavailable, analogs provide insights:

  • NMR : Aromatic sulfonamides show distinct ¹H NMR signals for aromatic protons (δ 7.2–7.8 ppm) and sulfonamide NH (δ ~5–6 ppm). Aliphatic chains (e.g., heptyl) would display signals at δ 0.8–1.5 ppm .
  • IR : Sulfonamide S=O stretches typically appear at 1150–1350 cm⁻¹ .

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